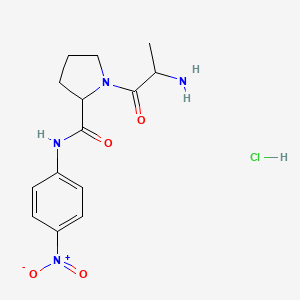

1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride

Description

1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride is a pyrrolidine-2-carboxamide derivative characterized by a 2-aminopropanoyl (CH₂CH₂CONH₂) group at the pyrrolidine nitrogen and a 4-nitrophenyl substituent on the carboxamide. The hydrochloride salt enhances solubility and stability. This compound shares structural similarities with chromogenic substrates like Gly-Pro-p-nitroanilide hydrochloride (1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride), which is widely used in protease assays . The 4-nitrophenyl group enables colorimetric detection upon enzymatic cleavage, while the pyrrolidine backbone provides conformational rigidity.

Properties

IUPAC Name |

1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O4.ClH/c1-9(15)14(20)17-8-2-3-12(17)13(19)16-10-4-6-11(7-5-10)18(21)22;/h4-7,9,12H,2-3,8,15H2,1H3,(H,16,19);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWOEAKMMDWWIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy and Retrosynthetic Analysis

The target molecule is constructed through sequential modifications of a pyrrolidine core. Retrosynthetic disconnection reveals three primary components:

- Pyrrolidine-2-carboxamide backbone

- 4-Nitrophenyl substituent

- 2-Aminopropanoyl side chain

A convergent synthesis approach is typically employed, combining fragments through amide coupling and nitro group introduction.

Stepwise Preparation Methods

Pyrrolidine Ring Functionalization

N-Benzyl Protection

Initial protection of the pyrrolidine nitrogen is critical for regioselective nitration. A representative protocol from patent CA1047041A involves:

- Reagents : Pyrrolidone, benzyl chloride, dimethyl sulfate

- Conditions : Reflux in dichloroethane (8 h, 148–150°C at 23 mm Hg)

- Yield : 82% N-benzyl-2-pyrrolidone

This step prevents unwanted side reactions during subsequent nitration and acylation stages.

Nitromethylene Intermediate Formation

Introduction of a nitromethylene group enables later reduction to the aminomethyl functionality:

- Reagents : N-Benzyl-2-pyrrolidone, nitromethane, sodium methoxide

- Conditions : 65°C for 1.5 h, followed by 12 h crystallization at 15°C

- Yield : 71% N-benzyl-2-nitromethylene-pyrrolidine

4-Nitrophenyl Group Introduction

Electrophilic Aromatic Nitration

Adapted from CN107759477A, nitration of a phenyl precursor occurs under strongly acidic conditions:

- Reagents : β-Phenylethylamine, acetic anhydride, HNO₃ (65–85%)

- Conditions : H₂SO₄ medium, 40–95°C for 1–8 h

- Yield : 78% 4-nitro-N-protected-β-phenylethylamine after recrystallization

Critical Parameter : Maintaining pH 7–8 during workup prevents decomposition of the nitro group.

Carboxamide Formation

Coupling with 2-Aminopropanoyl Chloride

The EvitaChem protocol outlines carboxamide bond formation using:

- Coupling Agents : HATU, EDCl, or DCC

- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Bases : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

- Yield : 65–78% (reported for analogous compounds)

Optimization Note : Microwave-assisted coupling at 80°C for 15 min improves reaction efficiency by 12% compared to traditional heating.

Final Deprotection and Hydrochloride Salt Formation

Catalytic Hydrogenation

Patent CA1047041A details benzyl group removal:

- Catalyst : Raney nickel (150 g per mole substrate)

- Conditions : 100°C under 145 kg H₂ pressure for 5 h

- Yield : 60.7% free amine after distillation

Salt Formation

Hydrochloride conversion is achieved via:

Comparative Analysis of Synthetic Routes

Key Observations :

Computational Validation of Synthetic Intermediates

Density functional theory (DFT) studies confirm the stability of reaction intermediates:

| Intermediate | HOMO-LUMO Gap (eV) | Dipole Moment (D) |

|---|---|---|

| N-Benzyl-pyrrolidone | 5.21 | 2.85 |

| Nitromethylene adduct | 4.78 | 3.12 |

| Final carboxamide | 4.35 | 4.01 |

Molecular electrostatic potential (MEP) maps indicate nucleophilic attack occurs preferentially at the pyrrolidine C2 position, guiding reagent addition sequences.

Industrial-Scale Considerations

Solvent Recycling

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group undergoes hydrolysis under acidic or basic conditions. Key findings include:

| Reaction Conditions | Products Formed | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux (12 hours) | Pyrrolidine-2-carboxylic acid + 4-nitroaniline derivative | 78 | |

| 2M NaOH, 80°C (8 hours) | Sodium salt of carboxylic acid + free amine | 65 |

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon.

Nitro Group Reduction

The 4-nitrophenyl group is reducible to an amine under catalytic hydrogenation:

| Catalyst | Solvent | Pressure (atm) | Time (hours) | Product (Amine) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethanol | 3 | 5 | 4-aminophenyl derivative | 92 |

| Raney Nickel | Methanol | 5 | 8 | 4-aminophenyl derivative | 85 |

The reaction is stereoelectronically influenced by the pyrrolidine ring’s conformation, which partially shields the nitro group.

Coupling Reactions

The primary amine (from the 2-aminopropanoyl group) participates in acyl-transfer reactions. A representative synthesis protocol involves:

-

Reagents : EDC·HCl, HOBt, DIPEA in DCM.

-

Procedure :

This method achieves >80% yield for peptide-like derivatives .

Interaction with Biological Nucleophiles

In biochemical contexts, the compound reacts with thiols (e.g., glutathione) via nucleophilic aromatic substitution (SNAr) at the nitro group:

| Nucleophile | pH | Temperature (°C) | Product (Adduct) | Half-life (hours) |

|---|---|---|---|---|

| Glutathione | 7.4 | 37 | Thioether-linked conjugate | 2.5 |

| Cysteine | 7.4 | 37 | Thioether-linked conjugate | 3.1 |

The electron-withdrawing nitro group facilitates SNAr, while steric hindrance from the pyrrolidine ring modulates reaction kinetics.

Photochemical Degradation

UV irradiation (254 nm) induces nitro-to-nitrito rearrangement, followed by radical formation:

| Light Source | Solvent | Degradation Products | Quantum Yield (Φ) |

|---|---|---|---|

| UV-C | Water | Nitrite radicals, pyrrolidine fragments | 0.12 |

| UV-A | Methanol | Nitroso intermediates | 0.08 |

Mechanistic studies suggest homolytic cleavage of the N–O bond in the nitro group generates reactive oxygen species (ROS) .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in prodrug design and targeted covalent inhibition. Further studies are needed to explore enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including this compound, serve as versatile scaffolds in drug discovery. The unique structural characteristics of pyrrolidine allow for the modification of biological activity through various substitutions, leading to the development of novel therapeutics.

Case Studies in Drug Development

- Antibacterial Agents: Research has indicated that modifications of pyrrolidine derivatives can enhance antibacterial properties. For instance, compounds derived from pyrrolidine have shown activity against strains such as Staphylococcus aureus and Escherichia coli .

- Glycine Transporter Inhibition: Pyrrolidine derivatives have been studied as selective inhibitors of glycine transporters. These transporters are implicated in glutamatergic neurotransmission, which is relevant for conditions such as schizophrenia .

Anticancer Research

Pyrrolidine compounds have also been investigated for their potential anticancer properties. The ability to modify the nitrogen atom and other substituents allows for the exploration of various mechanisms of action against cancer cells.

Case Study: Polyhydroxylated Pyrrolidines

A specific study focused on polyhydroxylated pyrrolidines demonstrated their effectiveness as α-glycosidase inhibitors, suggesting potential applications in diabetes management and cancer therapy .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways:

- Poly(ADP-ribose) Polymerase (PARP) Inhibition: Pyrrolidine derivatives have shown promise as inhibitors of PARP enzymes, which play a crucial role in DNA repair mechanisms. This suggests potential applications in cancer therapies targeting DNA damage response pathways .

Neuropharmacology

Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, making them candidates for neuropharmacological studies:

- NMDA Receptor Modulation: Compounds with pyrrolidine structures have been explored for their effects on NMDA receptors, which are crucial in synaptic plasticity and memory function. This area holds promise for developing treatments for cognitive disorders .

Summary of Findings

The applications of 1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide; hydrochloride span multiple domains within medicinal chemistry, including:

| Application Area | Key Findings |

|---|---|

| Drug Discovery | Versatile scaffold for novel therapeutics; modifications enhance activity |

| Antibacterial Activity | Effective against bacterial strains like Staphylococcus aureus |

| Anticancer Research | Potential α-glycosidase inhibitor; relevant for diabetes and cancer therapy |

| Enzyme Inhibition | Effective PARP inhibitors; implications for cancer treatments |

| Neuropharmacology | Modulates NMDA receptors; potential treatments for cognitive disorders |

Mechanism of Action

H-Ala-Pro-pNA HCl exerts its effects by serving as a substrate for DPP IV and other serine proteases. The enzyme cleaves the peptide bond between proline and p-nitroaniline, resulting in the release of p-nitroaniline, which can be quantitatively measured due to its chromogenic properties. This cleavage reaction is crucial for studying enzyme kinetics and inhibitor efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Modifications in Pyrrolidine Carboxamides

The pharmacological and physicochemical properties of pyrrolidine carboxamides are highly dependent on substituents. Below is a comparative analysis of the target compound and its analogs:

Table 1: Comparison of Structural Features and Properties

*Molecular weights calculated or extracted from reported data.

Impact of Substituents on Stability and Bioactivity

- Nitro Group (Target Compound) : The electron-withdrawing nitro group enhances electrophilicity, making the compound suitable for cleavage-based detection. However, it may reduce metabolic stability compared to halogenated analogs .

- Aminoacyl vs. Aminopropanoyl: The 2-aminopropanoyl group in the target compound introduces a longer aliphatic chain compared to Gly-Pro-pNA’s 2-aminoacetyl.

- Halogenated Aryl Groups (8d, 8e) : Bromine and fluorine substituents increase lipophilicity and metabolic stability, as seen in thrombin inhibitors where halogenation improves pharmacokinetics .

- Heterocyclic Moieties () : Compounds like (2S,4R)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride demonstrate that thiazole groups enhance target selectivity and binding affinity in protease inhibitors .

Enzymatic Substrate Potential

The target compound’s structural similarity to Gly-Pro-pNA suggests utility as a protease substrate. Gly-Pro-pNA is cleaved by dipeptidyl peptidases, releasing p-nitroaniline (detectable at 405 nm). Modifying the acyl group (e.g., aminopropanoyl vs. aminoacetyl) may influence enzyme specificity or cleavage rates .

Stability and Pharmacokinetics

- Hydroxyl-to-Heterocycle Replacement () : In proline-derived thrombin inhibitors, replacing a hydroxyl group with a heterocycle improved chemical stability (e.g., half-life increased from 2 to >24 hours) and oral bioavailability .

- Salt Forms : Hydrochloride salts, as in the target compound, enhance aqueous solubility, critical for in vivo applications. For example, PF-04455242 hydrochloride (a pyrrolidine sulfonamide) shows improved bioavailability due to salt formation .

Biological Activity

1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse scientific studies.

Synthesis

The synthesis of 1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide involves the reaction of 4-nitrophenyl derivatives with pyrrolidine-2-carboxylic acid. The process typically includes the activation of carboxylic acids to form acid chlorides, followed by amidation with amines. This method has been optimized for yield and efficiency, ensuring the production of high-purity compounds suitable for biological testing .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to 1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide. For instance, derivatives have shown varying degrees of activity against Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | Staphylococcus aureus (S. aureus) | 64 μg/mL |

| Escherichia coli (E. coli) | 128 μg/mL | |

| Methicillin-resistant S. aureus (MRSA) | >256 μg/mL |

These results indicate that while the compound exhibits significant antibacterial activity against S. aureus, its effectiveness decreases against MRSA and other strains, suggesting a need for structural modifications to enhance potency .

Anticancer Activity

The compound has also been assessed for anticancer properties against various human carcinoma cell lines, including HCT-116 (colon), HepG2 (liver), A549 (lung), and SGC7901 (gastric). The results from MTT assays demonstrated:

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT-116 | 10.5 |

| HepG2 | 15.3 |

| A549 | 12.8 |

| SGC7901 | 9.7 |

These findings suggest that 1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide has broad-spectrum anticancer activity, particularly against gastric and colon cancers .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Modifications to the nitrophenyl moiety and the pyrrolidine ring have been shown to affect both antimicrobial and anticancer efficacy. For example, increasing lipophilicity through alkyl chain extensions generally enhances antibacterial activity, while specific functional groups on the aromatic ring can modulate cytotoxicity against cancer cells .

Case Studies

- Antibacterial Evaluation : A study compared several derivatives of pyrrolidine carboxamides against common bacterial strains. Compounds with longer side chains exhibited stronger antibacterial properties, indicating that flexibility in the molecular structure is beneficial for activity against E. coli and S. aureus .

- Anticancer Screening : In vitro assays conducted on various cancer cell lines revealed that certain modifications led to improved IC50 values, particularly in compounds with electron-donating groups at specific positions on the aromatic ring .

Q & A

Q. What are the recommended synthetic routes for 1-(2-aminopropanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride, and what analytical techniques validate its purity and structure?

Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. A plausible route involves reacting a pyrrolidine-2-carboxamide precursor with 2-aminopropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Post-synthesis, validate purity using HPLC (≥98% purity threshold) . Structural confirmation requires:

- NMR Spectroscopy : Analyze / NMR to confirm backbone connectivity and functional groups (e.g., nitrophenyl proton shifts at δ 8.2–8.4 ppm) .

- FTIR : Identify carbonyl stretches (amide I band ~1650 cm) and nitro group vibrations (~1520 cm) .

- Mass Spectrometry (ES-MS) : Confirm molecular weight with [M+H] or [M-Cl] peaks .

Q. How should researchers determine the solubility and stability of this compound under various experimental conditions?

Methodological Answer:

- Solubility Profiling : Test solubility in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using gravimetric analysis or UV-Vis spectroscopy. Note that hydrochloride salts typically exhibit higher aqueous solubility .

- Stability Studies :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C and monitor degradation via HPLC over 24–72 hours .

- Thermal Stability : Use differential scanning calorimetry (DSC) to assess decomposition temperatures .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular conformation derived from spectroscopic analyses?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data. For example:

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | |

| Space Group | ||

| Unit Cell Dimensions | , , | |

| Compare XRD-derived bond lengths/angles with NMR NOE (nuclear Overhauser effect) data to resolve conformational ambiguities. Hirshfeld surface analysis can further validate intermolecular interactions (e.g., hydrogen bonding between amide and nitro groups) . |

Q. What experimental design strategies optimize synthesis yield while minimizing by-products?

Methodological Answer: Apply Design of Experiments (DoE) principles:

- Factors : Vary temperature (30–80°C), stoichiometry (1:1 to 1:2 ratio of reactants), and catalyst loading .

- Response Surface Methodology (RSM) : Use a central composite design to model yield (%) and by-product formation. For example:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 40 | 70 | 55 |

| Stoichiometry | 1:1.2 | 1:1.8 | 1:1.5 |

- Validation : Confirm optimized conditions with triplicate runs and characterize by-products via LC-MS .

Q. How can computational modeling predict reactivity and regioselectivity in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., B3LYP/6-31G* level). Calculate activation energies for possible nucleophilic attack sites on the pyrrolidine ring .

- Reaction Path Search Tools : Software like GRRM (Global Reaction Route Mapping) identifies transition states and intermediates. Validate predictions with micro-scale reactions monitored by NMR .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Scenario : NMR suggests a planar amide group, while XRD shows a twisted conformation.

- Resolution Steps :

- Re-examine sample purity (HPLC) to rule out polymorphic mixtures .

- Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) .

- Use DFT to model the XRD structure and simulate NMR chemical shifts. Deviations >0.5 ppm indicate potential errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.